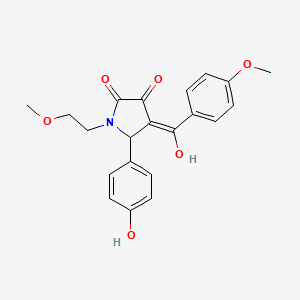![molecular formula C17H14N2OS B5316259 N-[4-(4-pyridinylmethyl)phenyl]-2-thiophenecarboxamide CAS No. 6008-29-3](/img/structure/B5316259.png)
N-[4-(4-pyridinylmethyl)phenyl]-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
N-[4-(4-pyridinylmethyl)phenyl]-2-thiophenecarboxamide works by inhibiting the activity of HIF-1α, which is a transcription factor that is involved in the regulation of cellular responses to hypoxia. Under normal conditions, HIF-1α is rapidly degraded in the presence of oxygen. However, in cancer cells, HIF-1α is stabilized and accumulates in the nucleus, where it activates genes that are involved in angiogenesis, metabolism, and cell survival. By inhibiting HIF-1α, this compound is able to disrupt these processes and inhibit the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the expression of genes that are involved in angiogenesis, metabolism, and cell survival. It has also been shown to induce apoptosis in cancer cells, which is a process that leads to programmed cell death. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which is important for preventing the spread of cancer.
实验室实验的优点和局限性
One of the major advantages of N-[4-(4-pyridinylmethyl)phenyl]-2-thiophenecarboxamide is that it has shown great potential in preclinical studies. It has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to other chemotherapeutic agents. However, one of the limitations of this compound is that it is still in the early stages of clinical development, and its long-term safety and efficacy have not yet been established.
未来方向
There are several future directions for the development of N-[4-(4-pyridinylmethyl)phenyl]-2-thiophenecarboxamide. One area of focus is the optimization of its chemical structure to improve its potency and selectivity. Another area of focus is the identification of biomarkers that can be used to predict patient response to this compound. Additionally, there is a need for further clinical trials to establish the safety and efficacy of this compound in humans, and to determine its optimal dosing regimen. Overall, this compound is a promising drug candidate that has the potential to significantly improve cancer therapy.
合成方法
The synthesis of N-[4-(4-pyridinylmethyl)phenyl]-2-thiophenecarboxamide involves a multi-step process that includes the use of several reagents and catalysts. The first step involves the reaction of 4-(4-pyridinylmethyl)benzaldehyde with thiophene-2-carboxylic acid, which results in the formation of an intermediate compound. This intermediate is then subjected to further reactions, which ultimately lead to the formation of this compound.
科学研究应用
N-[4-(4-pyridinylmethyl)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including those that are resistant to other chemotherapeutic agents. It works by targeting a specific protein known as HIF-1α, which is involved in the regulation of cellular responses to hypoxia. By inhibiting HIF-1α, this compound is able to disrupt the tumor microenvironment and inhibit the growth and spread of cancer cells.
属性
IUPAC Name |
N-[4-(pyridin-4-ylmethyl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c20-17(16-2-1-11-21-16)19-15-5-3-13(4-6-15)12-14-7-9-18-10-8-14/h1-11H,12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAYFOQERIRWFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341536 |
Source


|
| Record name | n-[4-(pyridin-4-ylmethyl)phenyl]thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6008-29-3 |
Source


|
| Record name | n-[4-(pyridin-4-ylmethyl)phenyl]thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-phenyl-5-{[6-(4H-1,2,4-triazol-4-yl)pyridin-2-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5316177.png)
![2-cyclopropyl-4-[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5316179.png)
![2-bromo-N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5316183.png)
![N-(3-fluoro-4-methylphenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5316189.png)
![4-benzoyl-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5316194.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 2-methoxybenzoate](/img/structure/B5316203.png)
![2-(4-nitrophenyl)-N'-[(4-phenoxybutanoyl)oxy]ethanimidamide](/img/structure/B5316209.png)
![N-[1-(3-methoxyphenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5316210.png)
![4-chloro-1-[(5-chloro-2-thienyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5316220.png)
![4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,2,2-trimethylpiperazine](/img/structure/B5316233.png)

![4-{1-[(1-methyl-2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5316238.png)
![2-[2-(4-bromophenyl)vinyl]-3-(2-naphthyl)-4(3H)-quinazolinone](/img/structure/B5316245.png)

